molecular formula C21H15ClFN3O B12027422 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 477333-60-1

9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B12027422
CAS No.: 477333-60-1
M. Wt: 379.8 g/mol
InChI Key: ARGSURHVYVGVOO-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a fluorophenyl group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core and the subsequent introduction of the chloro, fluorophenyl, and pyridinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives with different substituents, such as:

  • 9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • 9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Uniqueness

The uniqueness of 9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

477333-60-1

Molecular Formula

C21H15ClFN3O

Molecular Weight

379.8 g/mol

IUPAC Name

9-chloro-2-(4-fluorophenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H15ClFN3O/c22-15-3-6-20-17(11-15)19-12-18(13-1-4-16(23)5-2-13)25-26(19)21(27-20)14-7-9-24-10-8-14/h1-11,19,21H,12H2

InChI Key

ARGSURHVYVGVOO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC=NC=C5

Origin of Product

United States

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